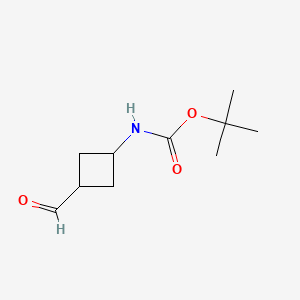

tert-butyl N-(3-formylcyclobutyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-formylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXUZWUXKMBGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171549-92-1 | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(3-formylcyclobutyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the cyclobutane scaffold has garnered significant interest due to its ability to impart conformational rigidity and provide distinct vectors for substituent placement. This guide provides a comprehensive technical overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a versatile bifunctional building block that serves as a critical entry point for the synthesis of complex cyclobutane-containing molecules. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Core Chemical Properties and Structural Elucidation

This compound is a carbamate-protected amino-aldehyde built upon a cyclobutane core. The presence of both a nucleophilic amine (protected as a tert-butoxycarbonyl, or Boc, group) and an electrophilic aldehyde functionality makes it a highly valuable and versatile synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | ~304.8 °C (Predicted) | |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | [2] |

| CAS Numbers | 1067239-06-8 (racemic), 171549-92-1 (trans), 171549-91-0 (cis) | [1] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclobutane ring, the tert-butyl group, the carbamate N-H, and the aldehydic proton. The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region. The nine protons of the tert-butyl group will present as a characteristic singlet around 1.4 ppm. The carbamate N-H proton will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent. The most downfield signal will be the aldehydic proton, appearing as a singlet or a triplet (due to coupling with adjacent methine protons) in the range of 9-10 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The carbons of the cyclobutane ring will resonate in the aliphatic region, and the aldehydic carbonyl carbon will be observed significantly downfield (around 200 ppm).

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3500 cm⁻¹, sharp to broad), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C=O stretch of the aldehyde (around 1720-1740 cm⁻¹). The C-H stretching of the alkane and aldehyde groups will also be visible.[3][4]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) at m/z 200.1281.[1] Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc protecting group.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from a suitable cyclobutane precursor. A common and logical approach involves the oxidation of the corresponding primary alcohol, tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Swern Oxidation of tert-Butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate

This protocol describes a widely used and reliable method for the oxidation of primary alcohols to aldehydes under mild conditions, minimizing over-oxidation to the carboxylic acid.[5][6][7]

Materials:

-

tert-Butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the cooled DCM with stirring.

-

In a separate flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15-30 minutes.

-

Dissolve tert-butyl N-(3-(hydroxymethyl)cyclobutyl)carbamate in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

-

Add triethylamine dropwise to the reaction mixture. The mixture may become thick. Continue stirring for another 30-60 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protected amine is stable under a wide range of conditions, allowing for selective transformations of the aldehyde. Conversely, the aldehyde can be protected to allow for manipulation of the carbamate.

Caption: Major reaction pathways of this compound.

Reductive Amination

The aldehyde functionality is readily converted to a secondary or tertiary amine via reductive amination. This reaction is a cornerstone of medicinal chemistry for the introduction of diverse amine-containing substituents.

Protocol Example: Reductive Amination with a Primary Amine

-

Dissolve this compound and a primary amine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) in portions to the stirring solution at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Wittig Olefination

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation and further molecular elaboration.[5][8][9]

Protocol Example: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or potassium tert-butoxide to generate the ylide (a color change is typically observed).

-

Stir the ylide solution for 30-60 minutes.

-

Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by flash chromatography to isolate the corresponding vinyl derivative.

Oxidation to the Carboxylic Acid

The aldehyde can be cleanly oxidized to the corresponding carboxylic acid, providing another key functional handle for further synthetic transformations, such as amide bond formation. The Pinnick oxidation is a particularly mild and effective method for this transformation.[10][11]

Protocol Example: Pinnick Oxidation

-

Dissolve this compound in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene as a scavenger for hypochlorite byproduct.

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

-

Add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature.

-

Stir the reaction until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

-

Acidify the mixture with dilute HCl and extract the carboxylic acid product with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate to obtain the crude carboxylic acid, which can be purified by chromatography or crystallization.

Applications in Drug Discovery and Development

The cyclobutane ring is an attractive scaffold in drug design as it can serve as a rigid bioisostere for other groups, such as gem-dimethyl or phenyl rings, while offering unique three-dimensional exit vectors for substituents.[12][13] this compound is a key starting material for accessing a variety of substituted cyclobutane derivatives for structure-activity relationship (SAR) studies.

While direct incorporation of this specific building block into a marketed drug is not prominently documented in publicly available literature, its utility is evident in the synthesis of advanced intermediates for various therapeutic targets. For instance, cyclobutane-containing compounds have shown promise as kinase inhibitors and antiviral agents.[13][14] The aldehyde functionality of this compound can be elaborated into more complex side chains that can interact with the active sites of these biological targets. The protected amine can be deprotected at a later stage to introduce another point of diversity or to serve as a key pharmacophoric element.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules containing a cyclobutane core. Its bifunctional nature, with an orthogonally protected amine and a reactive aldehyde, provides medicinal chemists with a powerful tool for the exploration of novel chemical space. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for the effective utilization of this compound in drug discovery programs aimed at developing next-generation therapeutics.

References

- Pinnick, H. W. (1981).

-

NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

-

ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

Chem-Station Int. Ed. (2024, April 6). Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063). Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[1-(hydroxymethyl)cyclobutyl]carbamate (C10H19NO3). Retrieved from [Link]

-

ThaiJO. (2021, December 16). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives | Science, Engineering and Health Studies. Retrieved from [Link]

-

MDPI. (2022, April 22). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

-

ChemRxiv. (n.d.). Development of CPA-Catalyzed β-Selective Reductive Amination of Cardenolides for the Synthesis of Hydrolytically Stable Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Review of the Patent Literature: Synthesis and Final Forms of Anti-viral Drugs Tecovirimat and Baloxavir Marboxil. Retrieved from [Link]

-

PubMed. (n.d.). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Retrieved from [Link]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (2022, December 18). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Phenyl N-tert-butyl nitrone forms nitric oxide as a result of its FE(III)-catalyzed hydrolysis or hydroxyl radical adduct formation. Retrieved from [Link]

-

MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Retrieved from [Link]

-

ResearchGate. (2024, September 11). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

Sources

- 1. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. acdlabs.com [acdlabs.com]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 11. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structure Elucidation of tert-butyl N-(3-formylcyclobutyl)carbamate

Introduction

In the landscape of modern drug discovery and organic synthesis, small molecule building blocks with diverse functionalities are of paramount importance. Tert-butyl N-(3-formylcyclobutyl)carbamate is one such molecule, featuring a strained cyclobutane ring, a reactive aldehyde, and a Boc-protected amine.[1][2] This unique combination makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical compounds targeting CNS disorders and metabolic diseases.[2] Given its role as a foundational scaffold, unambiguous confirmation of its molecular structure is not merely an academic exercise but a critical prerequisite for its use in any application where molecular identity dictates biological function and safety.

Molecular Overview and Hypothesized Structure

Before commencing any analysis, we must establish the hypothesized structure based on its synthesis. The compound is expected to have the molecular formula C₁₀H₁₇NO₃, corresponding to a molecular weight of 199.25 g/mol .[1][3]

Hypothesized Structure: this compound

Key structural features to verify:

-

Boc (tert-butoxycarbonyl) Group: A tert-butyl group [(CH₃)₃C-] linked to a carbamate [-OC(=O)N-].

-

Formyl (Aldehyde) Group: A [-CHO] functional group.

-

Cyclobutane Ring: A four-membered carbon ring connecting the carbamate and formyl functionalities.

-

Connectivity: Confirmation that the nitrogen of the carbamate and the carbon of the formyl group are attached to the cyclobutane ring, and determination of their relative stereochemistry (cis/trans).

Integrated Analytical Workflow

A robust structure elucidation relies on an integrated strategy where each analytical technique provides a unique piece of the puzzle. Our approach combines mass spectrometry for molecular weight determination, infrared spectroscopy for functional group identification, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to map the precise atomic connectivity and stereochemistry.[4][5][6]

Caption: Expected ¹H-¹H COSY correlations for the cyclobutane ring.

Interpretation of 2D Data:

-

HSQC Confirmation: The HSQC spectrum will show cross-peaks connecting the proton signals to their corresponding carbon signals from Tables 2 & 3. For example, a cross-peak will link the proton at δ ~9.7 ppm to the carbon at δ ~202.0 ppm, confirming the aldehyde assignment.

-

COSY Connectivity: The COSY spectrum will map the cyclobutane ring. The CH proton next to the nitrogen (Hc) will show a correlation to its adjacent CH₂ protons (He). Likewise, the CH proton next to the aldehyde (Hd) will correlate with its neighboring CH₂ protons (Hf). Crucially, correlations between the two CH₂ groups (He and Hf) will establish the complete four-membered ring structure. [7][8]The lack of a COSY correlation between Hc and Hd would suggest a 1,3-substitution pattern, as expected.

Summary and Final Confirmation

The collective evidence provides an unambiguous structural confirmation of this compound.

-

Purity: HPLC confirms the sample is of high purity.

-

Molecular Formula: ESI-MS confirms the molecular weight and formula (C₁₀H₁₇NO₃).

-

Functional Groups: IR spectroscopy confirms the presence of N-H, C=O (carbamate), and C=O (aldehyde) functional groups.

-

Carbon-Hydrogen Framework:

-

¹H and ¹³C NMR confirm the correct number and type of protons and carbons, including the characteristic signals for the Boc group and the aldehyde.

-

DEPT-135 correctly identifies the CH, CH₂, and CH₃ multiplicities.

-

HSQC links every proton to its directly attached carbon.

-

COSY establishes the proton-proton connectivity, mapping out the cyclobutane ring and confirming the 1,3-substitution pattern.

-

This rigorous, multi-technique validation provides the highest level of confidence in the molecular structure, fulfilling the stringent requirements for compounds used in research and drug development.

References

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Slideshare. Structural elucidation by NMR(1HNMR). [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

National Institutes of Health (NIH). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

-

National Institutes of Health (NIH). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. [Link]

-

Journal of AOAC INTERNATIONAL. Mass Spectra of Some Carbamate Pesticides. [Link]

-

Aapptec Peptides. Organic Small Molecule HPLC Columns; C-18 columns. [Link]

-

Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

IUPAC. Updating IUPAC spectroscopy recommendations and data standards. [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]

-

SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. [Link]

-

PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. [Link]

-

IUPAC CPEP Subcommittee on Electronic Data Standards. Published JCAMP-DX Protocols. [Link]

-

AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

-

ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. [Link]

-

YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]

-

MySkinRecipes. tert-Butyl (trans-3-formylcyclobutyl)carbamate. [Link]

-

ResearchGate. Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. [Link]

-

Scribd. 2D-NMR COSY Spectroscopy Guide. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

-

Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

-

The Journal of Chemical Physics. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

Sources

- 1. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]

- 2. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]

- 3. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. jchps.com [jchps.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to tert-Butyl N-(3-formylcyclobutyl)carbamate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a versatile building block of significant interest to researchers, scientists, and drug development professionals. The cyclobutane motif is an increasingly important structural element in medicinal chemistry, prized for its ability to impart three-dimensional character and unique pharmacological properties to drug candidates. This guide details the stereoselective synthesis of both cis and trans isomers of this compound, outlines key chemical transformations, and explores its application in the synthesis of advanced pharmaceutical intermediates. The protocols described herein are grounded in established chemical principles, ensuring reproducibility and reliability for practitioners in the field.

Introduction: The Value of the Cyclobutane Scaffold

In the landscape of modern drug discovery, moving beyond flat, aromatic structures is a critical strategy for developing novel therapeutics with improved properties. Three-dimensional (3D) molecular scaffolds can enhance binding affinity and selectivity for biological targets while improving physicochemical properties such as solubility. The cyclobutane ring, a strained four-membered carbocycle, serves as a valuable "phenyl-isostere" and a conformational restricting element. Its incorporation into small molecules can lead to improved metabolic stability and cell permeability.

This compound is a bifunctional building block that masterfully combines the advantages of the cyclobutane scaffold with two highly versatile functional groups. The aldehyde moiety serves as a synthetic handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination. The tert-butoxycarbonyl (Boc) protected amine provides a stable, yet readily cleavable, nitrogen source, essential for multi-step syntheses of complex nitrogen-containing molecules. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) offers an additional layer of structural diversity for fine-tuning molecular shape and biological activity.

Physicochemical Properties and Stereoisomerism

This compound exists as two primary diastereomers: the cis and trans isomers. The spatial arrangement of the formyl and Boc-amino groups relative to the plane of the cyclobutane ring dictates the overall topology of the molecule and, consequently, its utility in targeted synthesis.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol [1] |

| Appearance | White to off-white solid |

| Stereoisomers | cis and trans |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)C=O[1] |

Table 1: General Physicochemical Properties.

The distinction between the cis and trans isomers is crucial. In the cis isomer, the formyl and Boc-amino groups reside on the same face of the cyclobutane ring, leading to a more compact, U-shaped conformation. Conversely, the trans isomer adopts a more extended, linear conformation with the substituents on opposite faces of the ring. This stereochemical difference is paramount in drug design, as it directly influences how the molecule interacts with the three-dimensional binding pockets of target proteins.

Stereoselective Synthesis

A robust and stereocontrolled synthesis is paramount for accessing either the cis or trans isomer in high purity. A common and effective strategy involves the stereoselective reduction of a ketone precursor to the corresponding alcohol, followed by a mild oxidation to the desired aldehyde. This approach allows for precise control over the stereochemical outcome.

Synthesis of the Precursor: cis- and trans-3-(Boc-amino)cyclobutanemethanol

The synthesis of the key alcohol intermediate can be achieved from commercially available 3-oxocyclobutanecarboxylic acid. The stereochemistry of the final product is set during the reduction of the ketone.

Diagram 2: Oxidation of the alcohol to the target aldehyde.

Protocol 3: Swern Oxidation [2][3][4][5][6]

-

Activation of DMSO: In a flask under an inert atmosphere (N₂ or Ar), a solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). A solution of dimethyl sulfoxide (DMSO) in anhydrous DCM is added dropwise. The mixture is stirred for 15 minutes to form the active electrophilic sulfur species.

-

Alcohol Addition: A solution of the alcohol precursor (cis or trans) in anhydrous DCM is added slowly to the reaction mixture at -78 °C.

-

Base Addition and Reaction: After stirring for 30 minutes, triethylamine (Et₃N) is added dropwise. The reaction is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography on silica gel.

Protocol 4: Dess-Martin Periodinane (DMP) Oxidation [7][8][9][10][11]

-

Reaction Setup: To a solution of the alcohol precursor (cis or trans) in anhydrous DCM is added Dess-Martin periodinane (1.2 equivalents) at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Purification: The reaction mixture is diluted with diethyl ether and a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate is added to quench the excess DMP and reduce the iodinane byproduct. The mixture is stirred vigorously until the solid dissolves. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Characterization

Unambiguous characterization of the cis and trans isomers is critical. ¹H and ¹³C NMR spectroscopy are the primary tools for this purpose.

| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |

| trans | Aldehyde proton (CHO) as a triplet around 9.7 ppm. Protons on the cyclobutane ring will show distinct splitting patterns indicative of a trans relationship. The tert-butyl group will appear as a sharp singlet around 1.4 ppm. | Aldehyde carbon (CHO) around 202 ppm. Carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group around 79 ppm. The methyl carbons of the tert-butyl group around 28 ppm. |

| cis | Aldehyde proton (CHO) as a doublet of doublets around 9.6 ppm. The coupling constants of the cyclobutane protons will differ from the trans isomer. The tert-butyl singlet will be at a similar chemical shift. | The chemical shifts of the carbons will be similar to the trans isomer, but subtle differences in the shifts of the cyclobutane ring carbons can be expected due to the different stereochemical environment. |

Table 2: Expected NMR Spectroscopic Data.

Key Chemical Transformations: Reductive Amination

The primary utility of this compound in drug discovery lies in its ability to undergo reductive amination. This powerful reaction allows for the formation of a new carbon-nitrogen bond, introducing a wide range of amine-containing fragments to the cyclobutane scaffold.

Diagram 3: General scheme for the reductive amination of this compound.

Protocol 5: General Procedure for Reductive Amination [12][13][14][15]

-

Reaction Setup: To a solution of this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as DCM or 1,2-dichloroethane (DCE), is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). A small amount of acetic acid can be added to catalyze imine formation.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography.

Application in Drug Discovery: Synthesis of an LSD1 Inhibitor

A practical application of this building block is demonstrated in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. For example, derivatives of this compound have been used to construct complex molecules that interact with the active site of LSD1.[16][17]

In the synthesis of certain LSD1 inhibitors, the trans isomer of this compound can be reacted with a complex amine via reductive amination to install a key side chain. The cyclobutane ring serves to orient the substituents in a precise manner for optimal binding to the enzyme.

Safety and Handling

-

This compound: Should be handled in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Swern Oxidation Reagents: Oxalyl chloride is highly toxic and corrosive. DMSO is readily absorbed through the skin. Triethylamine is flammable and corrosive. This reaction should be performed in a fume hood.

-

Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive under certain conditions. Handle with care and avoid grinding.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stereochemically defined cyclobutane core, coupled with the synthetic flexibility of the aldehyde and Boc-protected amine, provides medicinal chemists with a powerful tool to explore chemical space and develop novel therapeutics. The robust synthetic routes and predictable reactivity outlined in this guide are intended to facilitate its wider adoption and application in research and development.

References

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.

- Swern oxid

- Synthesis of Dess-Martin-Periodinane.

- Synthesis of α-Bromoacetyl MIDA Boron

- Swern Oxidation Procedure.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules.

- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- Dess–Martin periodinane (DMP)

- rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)

- Characterization D

- Synthesis method of trans-3-aminobutanol.

- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2020). ACS Medicinal Chemistry Letters.

- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.

- Swern Oxid

- Dess-Martin-Periodinane oxid

- Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025). Organic Letters.

- t-Butyl group towers over other 1H resonances. ACD/Labs.

- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.

- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.

- Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). Molecules.

- trans-3-(Boc-amino)cyclobutanemethanol, 97%. Thermo Fisher Scientific.

- 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).

- Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. (2023).

- Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2020). PubMed.

- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- Tert-butyl n-(1-formylcyclobutyl)

- tert-butyl N-(1-formylcyclobutyl)

Sources

- 1. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A-01-2026-0107: A Senior Application Scientist's Guide to tert-butyl N-(3-formylcyclobutyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl N-(3-formylcyclobutyl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry. Characterized by a rigid cyclobutane scaffold, a reactive aldehyde (formyl) group, and a protected amine, this molecule offers a strategic entry point for constructing complex molecular architectures. The cyclobutane ring imposes conformational constraints that are increasingly sought after in drug design to enhance binding affinity, selectivity, and metabolic stability.[1][2] This guide provides an in-depth analysis of the compound's chemical identity, including its stereoisomer-specific CAS numbers, a detailed, field-tested synthesis protocol with mechanistic explanations, and a discussion of its applications as a key intermediate in pharmaceutical research.

Chemical Identity and Properties

This compound is not a single entity but exists as a pair of cis and trans diastereomers. It is critical for researchers to distinguish between them, as their spatial arrangement dictates the trajectory of synthetic elaborations and the ultimate geometry of the target molecule. The Chemical Abstracts Service (CAS) has assigned distinct numbers to each isomer.

A racemic mixture of the trans isomer is also commonly referenced.[3] The physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | Typically a solid or oil | - |

| Boiling Point (Predicted) | 304.8 ± 31.0 °C | [4] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4] |

| CAS Number (cis isomer) | 171549-91-0 | [5] |

| CAS Number (trans isomer) | 171549-92-1 | [4] |

| CAS Number (racemic trans) | 1067239-06-8 | [6] |

Synthesis and Mechanistic Rationale

The most common and reliable laboratory-scale synthesis of this compound involves the mild oxidation of the corresponding alcohol precursor, tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate. This precursor is commercially available in both cis and trans forms.

The choice of oxidizing agent is paramount to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the acid-labile tert-butoxycarbonyl (Boc) protecting group. A Swern oxidation or a reaction using Dess-Martin periodinane (DMP) are the methods of choice for this transformation due to their mild conditions and high yields.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target aldehyde.

Detailed Experimental Protocol (Dess-Martin Oxidation)

This protocol describes the synthesis of the cis isomer as a representative example.

-

Preparation: To a solution of tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq, CAS: 142733-64-0) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.[7]

-

Causality Insight: DCM is an excellent solvent for both the substrate and the reagent, and its inertness prevents side reactions. An inert atmosphere is crucial to prevent moisture from degrading the DMP reagent.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-3 hours.

-

Trustworthiness Check: TLC allows for real-time tracking, ensuring the reaction is driven to completion without prolonged stirring that could lead to side-product formation. The disappearance of the starting alcohol spot and the appearance of a new, typically higher Rf, aldehyde spot confirms the conversion.

-

-

Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Causality Insight: Sodium thiosulfate reduces the hypervalent iodine species of the DMP byproduct, and sodium bicarbonate neutralizes the acetic acid byproduct, preventing potential deprotection of the Boc group.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(cis-3-formylcyclobutyl)carbamate.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the structure and by mass spectrometry to confirm the molecular weight.

-

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in the synthetic versatility of its two functional groups, anchored to a conformationally rigid core.

The Role of the Cyclobutane Scaffold

The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable drug-like properties.[1] Its puckered, three-dimensional structure serves as a non-planar bioisostere for phenyl rings or gem-dimethyl groups, helping to escape flatland and improve solubility and pharmacokinetic profiles.[2][8] This rigid scaffold restricts the conformational freedom of attached pharmacophoric groups, which can lead to enhanced binding potency and selectivity for a biological target.[9]

Synthetic Utility

The aldehyde and the Boc-protected amine are orthogonal functionalities that can be manipulated selectively.

-

Aldehyde Moiety: The formyl group is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.[4]

-

Reductive Amination: The most common transformation, allowing for the introduction of a diverse range of amine substituents to build out the molecule.

-

Wittig Reaction & Variants: Enables the formation of alkenes.

-

Aldol and Other Condensation Reactions: Facilitates the construction of more complex carbon skeletons.

-

-

Boc-Protected Amine: The Boc group provides robust protection for the amine under a wide range of conditions (e.g., oxidation, reductive amination) but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine for subsequent coupling reactions, such as amide bond formation.[10]

Logical Relationship in Drug Intermediate Synthesis

Caption: Synthetic pathway from the building block to a complex molecule.

This building block and its derivatives are key intermediates in the synthesis of inhibitors for various enzymes and receptors, where the cyclobutane moiety serves to orient substituents into specific binding pockets.

Conclusion

This compound is a high-value building block for modern drug discovery. Its distinct cis and trans isomers, identifiable by their specific CAS numbers, provide precise three-dimensional starting points for synthesis. A firm understanding of its synthesis, particularly the rationale behind mild oxidation conditions, and the strategic manipulation of its orthogonal functional groups, enables medicinal chemists to leverage the benefits of the cyclobutane scaffold to design and create novel therapeutics with potentially improved pharmacological profiles.

References

-

Wirth, T., & Wanner, K. T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2346-2360. [Link]

-

Steffens, A. M., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

ResearchGate. (n.d.). Cyclobutane and cyclobutene motifs occur in many medicinally... ResearchGate. [Link]

-

Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

-

PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. PubChem. [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (trans-3-formylcyclobutyl)carbamate. MySkinRecipes. [Link]

-

Verkh, Y., Illa, O., & Ortuño, R. M. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2018(44), 6129-6138. [Link]

-

Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37. [Link]

-

Verkh, Y., Illa, O., & Ortuño, R. M. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry. [Link]

-

Kamal, M. A., et al. (2021). Application of In silico Methods in the Design of Drugs for Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 21(11), 995-1011. [Link]

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 57, 45. [Link]

-

Fritz, J. A., et al. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 13(19), 5585-5590. [Link]

-

Tiwari, R., et al. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Organic & Biomolecular Chemistry, 2(10), 1475-1479. [Link]

-

de la Cruz, M., et al. (2022). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 65(17), 11488-11502. [Link]

-

Wang, J., & Hou, T. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. [Link]

-

Scior, T., et al. (2006). Optimizing the use of open-source software applications in drug discovery. Drug Discovery Today, 11(3-4), 127-132. [Link]

-

PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]

- 5. 171549-91-0|tert-Butyl (cis-3-formylcyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-butyl N-(3-formylcyclobutyl)carbamate: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a valuable building block in modern medicinal chemistry and drug discovery. The document details the molecule's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and outlines a comprehensive quality control workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex, biologically active molecules. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a desirable feature in modern drug design.[1] Its rigid, puckered three-dimensional structure provides a unique scaffold that can impart favorable pharmacological properties, including metabolic stability, improved binding affinity, and reduced planarity.[1] this compound serves as a key intermediate for introducing this valuable scaffold. The molecule incorporates two critical functional groups: a formyl group, which is a versatile handle for a variety of chemical transformations such as reductive amination and Wittig reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for controlled deprotection and subsequent derivatization.[2] This dual functionality makes it a cornerstone for the synthesis of complex amine-containing structures, particularly in the development of therapeutics targeting central nervous system (CNS) disorders and metabolic diseases.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 199.25 g/mol | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [3][4] |

| CAS Number | 1067239-06-8, 171549-92-1 | [3][4] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 304.8±31.0 °C (Predicted) | [2] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [3] |

Synthesis Protocol: A Reliable and Scalable Approach

The following protocol describes a robust and scalable method for the synthesis of this compound from commercially available starting materials. The chosen methodology, an oxidation of the corresponding alcohol, is selected for its high efficiency and amenability to standard laboratory equipment.

Experimental Workflow: Oxidation of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate

Caption: A schematic overview of the synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

-

tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Oxidation: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The choice of DMP is predicated on its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion, typically within 1-2 hours.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the solution becomes clear. This step is crucial for neutralizing the reaction and removing excess DMP.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow solid.

Quality Control and Characterization

A rigorous quality control process is essential to validate the identity, purity, and integrity of the synthesized compound. This self-validating system ensures that the material is suitable for subsequent use in drug discovery workflows.

QC Workflow

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl (trans-3-formylcyclobutyl)carbamate [myskinrecipes.com]

- 3. Buy this compound (EVT-2588527) | 1067239-06-8 [evitachem.com]

- 4. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate | C10H17NO3 | CID 45091922 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to tert-Butyl N-(3-formylcyclobutyl)carbamate for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Small, strained ring systems, such as cyclobutanes, have emerged as valuable scaffolds, offering unique three-dimensional diversity and improved physicochemical properties in drug candidates. This technical guide provides an in-depth exploration of a key building block in this domain: tert-butyl N-(3-formylcyclobutyl)carbamate. We will delve into its physicochemical characteristics, robust synthetic methodologies, and critical role as a versatile intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strategic intermediate in their synthetic endeavors.

Introduction: The Value of the Cyclobutane Scaffold

The cyclobutane motif is increasingly incorporated into pharmaceutical agents to enhance properties such as metabolic stability, solubility, and lipophilicity, while providing a rigid framework for the precise orientation of pharmacophoric elements. The formyl group of this compound serves as a versatile chemical handle for a variety of transformations, most notably reductive amination, to introduce diverse amine functionalities. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the carbamate and allows for selective deprotection under specific conditions, making it an ideal intermediate for multi-step syntheses.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in Table 1. The compound exists as cis and trans isomers, which may have slightly different physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Colorless to light yellow solid | |

| Melting Point | 49-51 °C | EvitaChem |

| Boiling Point (Predicted) | 304.8±31.0 °C | MySkinRecipes |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | EvitaChem |

| CAS Numbers | 1067239-06-8 (unspecified stereochemistry), 171549-92-1 (trans), 171549-91-0 (cis) |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the cyclobutane ring would appear as a series of multiplets between 2.0 and 3.5 ppm. The formyl proton should be a distinct singlet or triplet around 9.7 ppm. The NH proton of the carbamate will likely be a broad singlet.

-

¹³C NMR: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the cyclobutane ring would appear in the range of 25-50 ppm. The carbonyl carbon of the carbamate will be in the region of 155 ppm, and the formyl carbon will be significantly downfield, around 200 ppm.

-

IR Spectroscopy: Key vibrational frequencies would include a strong C=O stretching band for the carbamate at approximately 1680-1700 cm⁻¹, another C=O stretching band for the aldehyde around 1720-1740 cm⁻¹, and an N-H stretching band around 3300-3500 cm⁻¹.[1]

Synthesis and Mechanistic Insights

A common and efficient route to this compound involves the oxidation of the corresponding alcohol, tert-butyl N-(3-hydroxycyclobutyl)carbamate. This precursor is commercially available or can be synthesized. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group.

Two of the most reliable and widely used methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[2][3][4][5][6]

-

Mechanism: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The base then abstracts a proton alpha to the oxygen, leading to the collapse of the intermediate to form the aldehyde, dimethyl sulfide, and triethylammonium chloride. The low reaction temperature (-78 °C) is critical to prevent side reactions.

Caption: Swern Oxidation Workflow.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers the advantages of mild reaction conditions (room temperature) and a simple workup.[7][8][9][10][11]

-

Mechanism: The alcohol displaces an acetate group on the periodinane to form an intermediate which then undergoes an intramolecular elimination to yield the aldehyde, iodinane, and acetic acid. The reaction is often buffered with pyridine to neutralize the acetic acid byproduct.

Key Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of complex pharmaceutical agents. The formyl group is a versatile precursor to a variety of functional groups, with reductive amination being a particularly powerful transformation.

Reductive Amination: A Gateway to Diverse Amines

Reductive amination of the formyl group with a primary or secondary amine, in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), provides a direct route to the corresponding secondary or tertiary amines. This reaction is a cornerstone of medicinal chemistry for the construction of carbon-nitrogen bonds.[12][13]

Caption: Reductive Amination Workflow.

A Structural Analog in the Synthesis of Baricitinib

While a direct synthesis of a marketed drug from this compound is not prominently documented, the strategic importance of similar scaffolds is highlighted in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[14][15][16][17][18] The synthesis of Baricitinib involves the key intermediate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which shares the Boc-protected four-membered ring system. This underscores the value of such building blocks in accessing complex heterocyclic structures in drug discovery. The synthetic strategies employed for Baricitinib can serve as a blueprint for the utilization of this compound in analogous synthetic campaigns.

Experimental Protocols

The following protocols are provided as representative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Synthesis of this compound via Swern Oxidation

Materials:

-

tert-Butyl N-(3-hydroxycyclobutyl)carbamate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of tert-butyl N-(3-hydroxycyclobutyl)carbamate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reductive Amination to Synthesize a Secondary Amine Derivative

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq.) in DCE, add benzylamine (1.1 eq.) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is harmful if swallowed and may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a strategically important and versatile building block for modern drug discovery. Its unique combination of a reactive formyl group, a stable Boc-protecting group, and a rigid cyclobutane scaffold provides medicinal chemists with a powerful tool for the synthesis of novel, three-dimensionally diverse small molecules. The reliable synthetic routes to this intermediate and its predictable reactivity in key transformations, such as reductive amination, make it an invaluable asset in the quest for new therapeutic agents.

References

-

Shi, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 1-8. [Link]

- Google Patents. (2016).

-

Mates, A., et al. (2020). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 63(10), 438-444. [Link]

-

Li, P., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

-

Wikipedia. (2023). Dess–Martin oxidation. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and XPS spectra of N-BOC-180 for N1s (b). [Link]

-

Wikipedia. (2023). Dess–Martin periodinane. [Link]

-

Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. [Link]

-

Wikipedia. (2023). Swern oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

-

ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. [Link]

-

Supporting Information. (n.d.). [Link]

-

YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

-

YouTube. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

-

YouTube. (2021, June 9). Swern Oxidation Mechanism - Organic Chemistry, Reaction Mechanism. [Link]

-

ResearchGate. (n.d.). Scheme 1. Main reactions of the reductive amination of carbonyl compounds with NH3 and H2. [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

-

PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]

-

PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

-

ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Boc-3-(cyanomethylene)azetidine | 1153949-11-1 [chemicalbook.com]

- 16. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

- 17. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of tert-butyl N-(3-formylcyclobutyl)carbamate

This guide provides comprehensive safety protocols, handling procedures, and technical data for tert-butyl N-(3-formylcyclobutyl)carbamate, a key intermediate in contemporary pharmaceutical research and drug development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective utilization in the laboratory.

Compound Identification and Properties

This compound is a bifunctional molecule featuring a Boc-protected amine and a reactive aldehyde group on a cyclobutane scaffold. This structure makes it a valuable building block for introducing a cyclobutane motif into more complex molecules, particularly in the synthesis of novel therapeutics.[1]

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate, Boc-(3-formylcyclobutyl)amine | [2] |

| CAS Number | 171549-92-1, 1067239-06-8 | [2][3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | 49-51 °C | [4] |

| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [5] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute oral toxicity. Adherence to the safety protocols outlined in this guide is imperative to mitigate these risks.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[6]

Hazard Pictograms:

-

Acute Toxicity (Oral), Category 4 [2]

-

Skin Irritation, Category 2 [2]

-

Eye Irritation, Category 2A [2]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) [2]

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is fundamental. The causality behind these recommendations is to create multiple barriers between the researcher and the chemical, minimizing the risk of accidental contact or inhalation.

Engineering Controls

-

Ventilation: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a properly functioning chemical fume hood.[6] This is to control airborne dust and prevent respiratory tract irritation.[8]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

-

Skin Protection:

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8]

The following diagram illustrates the hierarchy of controls for safe handling:

Caption: Hierarchy of controls for mitigating exposure risks.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

General Handling

-

Avoid Dust Formation: This compound is a solid, and care should be taken to minimize the generation of dust during handling.[7]

-

Hygienic Practices: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]

-